molecular formula C17H33ClO2 B1294504 Cetyl chloroformate CAS No. 26272-90-2

Cetyl chloroformate

Cat. No.: B1294504
CAS No.: 26272-90-2
M. Wt: 304.9 g/mol
InChI Key: HOQUWXSARQBQCW-UHFFFAOYSA-N
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Description

Cetyl chloroformate, also known as hexadecyl chloroformate, is a colorless to yellowish liquid with a pungent odor. It is an organic compound with the molecular formula C₁₇H₃₃ClO₂. This compound is primarily used in the production of organic peroxides and is known for its reactivity, especially in the presence of water where it hydrolyzes .

Mechanism of Action

Target of Action

Cetyl chloroformate is a versatile intermediate used in various applications, particularly in the production of organic peroxides . The primary targets of this compound are organic compounds that can react with it to form more complex structures.

Mode of Action

This compound interacts with its targets through a process known as hydrolysis . This is a chemical reaction in which a compound reacts with water, causing the compound to break apart and form new compounds. In the case of this compound, it hydrolyses in the presence of water to form other compounds .

Biochemical Pathways

The hydrolysis of this compound affects various biochemical pathways. The exact pathways and their downstream effects depend on the specific reactions that take place. It’s important to note that the hydrolysis of this compound is a key step in these pathways, leading to the formation of new compounds that can have various effects .

Pharmacokinetics

Given its chemical properties and its hydrolysis in the presence of water , it can be inferred that these properties would significantly impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reactions that it undergoes. By reacting with other compounds through hydrolysis, this compound can lead to the formation of new compounds with various properties .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the presence of water is crucial for its hydrolysis . Therefore, the environment in which this compound is used can significantly impact its action and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetyl chloroformate can be synthesized through the reaction of cetyl alcohol (hexadecanol) with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:

C16H33OH+COCl2C16H33OCOCl+HClC_{16}H_{33}OH + COCl_{2} \rightarrow C_{16}H_{33}OCOCl + HCl C16​H33​OH+COCl2​→C16​H33​OCOCl+HCl

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are carefully monitored to prevent the formation of unwanted by-products and to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Cetyl chloroformate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound hydrolyzes to form cetyl alcohol and carbon dioxide.

    Reaction with Amines: It reacts with amines to form carbamates.

    Reaction with Alcohols: It reacts with alcohols to form carbonate esters.

    Reaction with Carboxylic Acids: It reacts with carboxylic acids to form mixed anhydrides.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Amines: Primary or secondary amines, typically in the presence of a base to absorb the hydrochloric acid formed.

    Alcohols: Various alcohols, often with a base to neutralize the acid.

    Carboxylic Acids: Carboxylic acids in the presence of a base.

Major Products Formed:

    Hydrolysis: Cetyl alcohol and carbon dioxide.

    Reaction with Amines: Cetyl carbamates.

    Reaction with Alcohols: Cetyl carbonate esters.

    Reaction with Carboxylic Acids: Mixed anhydrides .

Scientific Research Applications

Cetyl chloroformate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Cetyl chloroformate can be compared with other chloroformates such as:

  • Methyl chloroformate
  • Ethyl chloroformate
  • Propyl chloroformate
  • Benzyl chloroformate

Uniqueness:

Properties

IUPAC Name

hexadecyl carbonochloridate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQUWXSARQBQCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9067194
Record name Carbonochloridic acid, hexadecyl ester
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Molecular Weight

304.9 g/mol
Source PubChem
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CAS No.

26272-90-2
Record name Hexadecyl carbonochloridate
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Record name Cetyl chloroformate
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Record name Cetyl chloroformate
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Record name Carbonochloridic acid, hexadecyl ester
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Record name Carbonochloridic acid, hexadecyl ester
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Record name Hexadecyl chloroformate
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Record name CETYL CHLOROFORMATE
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Synthesis routes and methods

Procedure details

Following essentially the procedure of Example 1(a), and using in place of 3-piperidinemethanol, an approximately equivalent amount of 2-piperidinemethanol, and using in place of octadecyl chloroformate, an approximately equivalent amount of hexadecyl chloroformate, a white solid was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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